molecular formula C17H13BrN2S B11531931 N-(5-Bromo-thiophen-2-ylmethylene)-N'-phenyl-benzene-1,4-diamine

N-(5-Bromo-thiophen-2-ylmethylene)-N'-phenyl-benzene-1,4-diamine

Cat. No.: B11531931
M. Wt: 357.3 g/mol
InChI Key: FDWISOQOYCHXRK-UHFFFAOYSA-N
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Description

N-(5-Bromo-thiophen-2-ylmethylene)-N’-phenyl-benzene-1,4-diamine is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-thiophen-2-ylmethylene)-N’-phenyl-benzene-1,4-diamine typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with N’-phenyl-benzene-1,4-diamine. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol or methanol. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-thiophen-2-ylmethylene)-N’-phenyl-benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups, such as alkyl, aryl, or halogen groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds, under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups into the thiophene ring, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as organic semiconductors, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(5-Bromo-thiophen-2-ylmethylene)-N’-phenyl-benzene-1,4-diamine would depend on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes, receptors, or nucleic acids, through various binding interactions. These interactions can modulate the activity of the target molecules and influence cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-thiophen-2-ylmethylene)-N’-phenyl-benzene-1,4-diamine
  • N-(5-Methyl-thiophen-2-ylmethylene)-N’-phenyl-benzene-1,4-diamine
  • N-(5-Fluoro-thiophen-2-ylmethylene)-N’-phenyl-benzene-1,4-diamine

Uniqueness

N-(5-Bromo-thiophen-2-ylmethylene)-N’-phenyl-benzene-1,4-diamine is unique due to the presence of the bromine atom in the thiophene ring, which can influence its reactivity and properties. The bromine atom can participate in various substitution reactions, allowing for the introduction of different functional groups and the synthesis of diverse derivatives. Additionally, the compound’s structural features may impart specific electronic and steric effects, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H13BrN2S

Molecular Weight

357.3 g/mol

IUPAC Name

4-[(5-bromothiophen-2-yl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C17H13BrN2S/c18-17-11-10-16(21-17)12-19-13-6-8-15(9-7-13)20-14-4-2-1-3-5-14/h1-12,20H

InChI Key

FDWISOQOYCHXRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=C(S3)Br

Origin of Product

United States

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